Phosphonium, (2,4-dimethylbenzyl)tributyl-, chloride
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Overview
Description
Tributyl(2,4-dimethylbenzyl)phosphonium chloride is a quaternary phosphonium salt with the molecular formula C26H56ClP. This compound is known for its applications in various chemical processes due to its unique properties, including its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(2,4-dimethylbenzyl)phosphonium chloride typically involves the reaction of tributylphosphine with 2,4-dimethylbenzyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like carbon tetrachloride or chloroform. The reaction conditions usually include refluxing the mixture to ensure complete conversion to the desired product .
Industrial Production Methods
In industrial settings, the production of tributyl(2,4-dimethylbenzyl)phosphonium chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Tributyl(2,4-dimethylbenzyl)phosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines are employed under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the reagents and conditions used .
Scientific Research Applications
Tributyl(2,4-dimethylbenzyl)phosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound has shown antimicrobial activity and is used in studies related to microbial inhibition.
Medicine: Research is ongoing into its potential use as an antimicrobial agent in medical applications.
Mechanism of Action
The mechanism of action of tributyl(2,4-dimethylbenzyl)phosphonium chloride involves its ability to interact with biological membranes and disrupt microbial cell walls. The compound targets the lipid bilayer, leading to increased permeability and eventual cell lysis. In chemical reactions, its role as a phase-transfer catalyst involves facilitating the transfer of reactants between different phases, thereby increasing reaction rates and yields .
Comparison with Similar Compounds
Similar Compounds
- Tributyltetradecylphosphonium chloride
- Triphenylphosphonium chloride
- Tetrabutylphosphonium chloride
Uniqueness
Tributyl(2,4-dimethylbenzyl)phosphonium chloride is unique due to its specific structure, which imparts distinct reactivity and stability compared to other phosphonium salts. Its 2,4-dimethylbenzyl group provides steric hindrance, enhancing its stability and making it less prone to degradation under harsh conditions .
Properties
CAS No. |
73790-44-0 |
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Molecular Formula |
C21H38ClP |
Molecular Weight |
357.0 g/mol |
IUPAC Name |
tributyl-[(2,4-dimethylphenyl)methyl]phosphanium;chloride |
InChI |
InChI=1S/C21H38P.ClH/c1-6-9-14-22(15-10-7-2,16-11-8-3)18-21-13-12-19(4)17-20(21)5;/h12-13,17H,6-11,14-16,18H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
QNLYPUWNUUWWCD-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)C)C.[Cl-] |
Origin of Product |
United States |
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